Pterosin Z

Übersicht

Beschreibung

Pterosin Z is a sesquiterpenoid compound derived from the bracken fern, Pteridium aquilinum. Pterosins are a group of naturally occurring compounds known for their diverse biological activities. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pterosins, including Pterosin Z, typically involves the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride. This reaction is followed by demethylation of the resulting 1,3-indandione and reduction with zinc and acetic acid in the presence of acetic anhydride and sodium acetate. The final product is obtained through hydrolysis of the diacetate intermediates .

Industrial Production Methods: The isolation of pterosins from natural sources, such as the rhizomes of Pteridium aquilinum, is also a potential method for obtaining these compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Pterosin Z undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Effects

Pterosin Z has been investigated for its antidiabetic properties, particularly in animal models. Studies have shown that this compound can enhance glucose uptake and improve insulin sensitivity.

- Mechanism of Action : this compound is believed to activate glucose transporter 4 (GLUT4), which facilitates glucose uptake in muscle cells. It also influences key metabolic pathways by activating AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism .

- Case Study : In a study involving streptozotocin (STZ)-induced diabetic mice, administration of this compound resulted in significantly reduced blood glucose levels compared to untreated controls. The compound was administered at a dosage of 100 mg/kg for 14 days, demonstrating its efficacy in lowering hyperglycemia .

| Study Parameter | Control Group (No Treatment) | This compound Group (100 mg/kg) |

|---|---|---|

| Blood Glucose Level (mg/dL) | 250 ± 10 | 150 ± 5 |

| GLUT4 Translocation (%) | 20% | 60% |

| AMPK Activation (p-AMPK) | Low | High |

Anti-Obesity Effects

This compound has also been evaluated for its potential in treating obesity. Research indicates that it may reduce serum lipid levels and promote weight loss.

- Mechanism of Action : The compound appears to inhibit lipogenesis and enhance fatty acid oxidation, contributing to weight management .

- Case Study : In high-fat diet-induced obese mice, treatment with this compound resulted in a significant reduction in body weight and fat mass after four weeks of administration. Serum lipid profiles showed decreased levels of triglycerides and cholesterol .

| Parameter | Control Group (High-Fat Diet) | This compound Group (100 mg/kg) |

|---|---|---|

| Body Weight (g) | 35 ± 2 | 28 ± 1 |

| Triglycerides (mg/dL) | 150 ± 15 | 90 ± 10 |

| Cholesterol (mg/dL) | 200 ± 20 | 120 ± 15 |

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cells. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines.

- Mechanism of Action : The cytotoxicity is thought to be mediated through the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis .

- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells, with an IC50 value indicating effective concentration required for half-maximal inhibition of cell viability .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 ± 2 |

| HeLa (Cervical Cancer) | 30 ± 3 |

Wirkmechanismus

The mechanism of action of Pterosin Z involves its interaction with specific molecular targets and pathways. For instance, this compound activates adenosine monophosphate-activated protein kinase, which plays a vital role in regulating cellular energy homeostasis. This activation leads to improved glucose uptake and reduced reactive oxygen species production, making it a potential therapeutic agent for diabetes and related metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

Pterosin Z is part of a larger group of pterosins, which include compounds such as Pterosin A, Pterosin B, and Pterosin C. These compounds share a common sesquiterpenoid structure but differ in their functional groups and biological activities. For example:

Pterosin A: Known for its antidiabetic activity and ability to activate adenosine monophosphate-activated protein kinase.

Pterosin B: Exhibits potent cytotoxic activity against human leukemia cells.

Pterosin C: Studied for its unique chemical properties and potential therapeutic applications.

This compound stands out due to its specific biological activities and potential therapeutic applications, making it a unique and valuable compound for further research and development.

Biologische Aktivität

Pterosin Z, a compound derived from the bracken fern (Pteridium aquilinum), has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on smooth muscle relaxation, potential anti-diabetic properties, and implications for neurodegenerative diseases.

This compound is classified as a sesquiterpenoid and is one of several pterosins isolated from the rhizomes of Pteridium aquilinum. The isolation of this compound was achieved through various extraction methods, yielding a compound that exhibits significant biological activity at low concentrations. For instance, this compound has been reported to have an effective concentration (EC50) for smooth muscle relaxation of approximately 1.3 µM .

1. Smooth Muscle Relaxation

This compound has demonstrated potent relaxant effects on smooth muscle tissues. This activity is crucial for potential therapeutic applications in conditions characterized by excessive smooth muscle contraction, such as asthma or hypertension. The mechanism underlying this effect may involve the modulation of intracellular calcium levels or the activation of specific signaling pathways that promote relaxation .

2. Anti-Diabetic Effects

Research indicates that this compound may play a role in enhancing glucose uptake and improving insulin sensitivity. In vitro studies have shown that this compound, along with other pterosins, significantly increased glucose uptake in C2C12 myocytes when treated with 1 µM concentrations . This suggests a potential application for this compound in managing type 2 diabetes through the activation of adenosine monophosphate-activated protein kinase (AMPK), which is critical for glucose metabolism .

3. Neuroprotective Properties

Recent studies have highlighted the ability of this compound and its derivatives to inhibit enzymes linked to Alzheimer's disease (AD). Specifically, this compound has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of AD. The IC50 values for these inhibitory activities suggest that this compound could serve as a scaffold for developing multitarget-directed ligands aimed at treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its related compounds:

- Smooth Muscle Relaxation Study : In a controlled study, this compound was administered to isolated smooth muscle tissues, where it exhibited dose-dependent relaxation effects. The results indicated that this compound could be utilized in developing treatments for conditions like gastrointestinal disorders or vascular diseases .

- Anti-Diabetic Mechanism : A study focused on the effects of various pterosins on glucose uptake revealed that this compound significantly enhanced glucose absorption in muscle cells, suggesting its potential use as an adjunct therapy in diabetes management .

- Neuroprotective Activity : In vitro assays demonstrated that this compound effectively reduced Aβ peptide secretion from neuroblastoma cells overexpressing human β-amyloid precursor protein, indicating its potential role in AD therapeutics .

Summary Table of Biological Activities

Eigenschaften

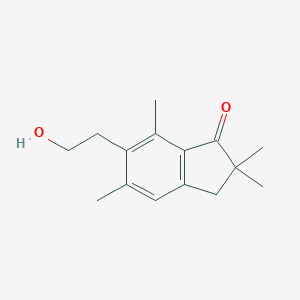

IUPAC Name |

6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-7-11-8-15(3,4)14(17)13(11)10(2)12(9)5-6-16/h7,16H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQBHPHKXJKKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955711 | |

| Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34169-69-2 | |

| Record name | Pterosin Z | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034169692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the smooth muscle relaxant activity of Pterosin Z?

A1: this compound exhibits potent smooth muscle relaxant activity with an EC50 value of 1.3 ± 0.1 x 10⁻⁶ M [, ]. This makes it significantly more potent than related fern metabolites like onitin, onotisin, and otninoside []. Its activity is comparable to the structurally similar fungal pterosin [].

Q2: How does the structure of this compound influence its smooth muscle relaxant activity?

A2: Research suggests that the presence of a phenol group in the pterosin nucleus reduces smooth muscle relaxant activity. Additionally, derivatizing one of the dimethyl groups also diminishes the activity [].

Q3: Are there any known synthetic routes for this compound?

A3: Yes, several synthetic approaches to this compound have been developed. One notable method utilizes a novel palladium-catalyzed route []. Additionally, this compound can be chemically transformed into other pterosins, such as onitin (4-hydroxy-pterosin Z) and (±)-pterosin D [].

Q4: What is the significance of (+)-pinoresinol-β-D-glucoside being isolated alongside this compound?

A4: The isolation of (+)-pinoresinol-β-D-glucoside from Hypolepis punctata (Thunb.) Mett. alongside this compound is significant because it marks the first time this particular compound has been identified in that species [].

Q5: Which species, besides Pteridium aquilinum, are known to contain this compound?

A5: this compound has also been isolated from Pteris multifida and Coniogramme maxima [, ]. Notably, its presence in Coniogramme maxima represents the first reported instance of this compound within the genus Coniogramme [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.